molecular formula C9H19NSi B12639889 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine CAS No. 918871-48-4

3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine

Cat. No.: B12639889
CAS No.: 918871-48-4
M. Wt: 169.34 g/mol
InChI Key: BPONMCPEESOCDZ-UHFFFAOYSA-N
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Description

3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine is a specialized chemical building block that integrates a terminal alkyne, a primary amine, and a robust tert-butyldimethylsilyl (TBDMS) protecting group within a single molecule. This unique structure makes it a versatile intermediate in advanced organic synthesis and medicinal chemistry. The TBDMS group is widely employed as a protecting group for alcohols, and its principles of stability and selective removal are well-established . This compound is designed for research applications only and is strictly not intended for human or veterinary use. The primary research value of this reagent lies in its bifunctional nature. The primary amine can undergo standard acylation or sulfonation reactions to form amides and sulfonamides, or it can be used in reductive amination protocols. Simultaneously, the TBDMS-protected terminal alkyne is stable under basic conditions and to various nucleophiles, but can be selectively deprotected using reagents like tetra-n-butylammonium fluoride (TBAF) to regenerate the reactive terminal alkyne . This allows for sequential and chemoselective functionalization, making the compound invaluable for constructing complex molecular architectures such as pharmaceutical candidates, organic materials, and novel macrocyclic compounds. The mechanism of action for its key transformations revolves around the properties of the silyl group. As a protecting group, the TBDMS moiety shields the terminal alkyne from undesired reactions during synthetic sequences. Its deprotection is driven by the nucleophilic attack of fluoride ion on the silicon atom, which utilizes silicon's low-lying d-orbitals to form a pentavalent intermediate, leading to cleavage of the silicon-acetylene bond and liberation of the terminal alkyne . This reaction is highly efficient and can be performed under mild conditions. Researchers can leverage this compound in Huisgen cycloaddition (click chemistry) after deprotection, as well as in Sonogashira coupling and other metal-catalyzed reactions, to create carbon-carbon bonds efficiently. It should be stored under an inert atmosphere in a cool, dark place to ensure prolonged stability, as silyl ethers can be sensitive to moisture and strong acids .

Properties

CAS No.

918871-48-4

Molecular Formula

C9H19NSi

Molecular Weight

169.34 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]prop-2-yn-1-amine

InChI

InChI=1S/C9H19NSi/c1-9(2,3)11(4,5)8-6-7-10/h7,10H2,1-5H3

InChI Key

BPONMCPEESOCDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C#CCN

Origin of Product

United States

Preparation Methods

General Synthesis Strategy

The synthesis of 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine typically involves the following steps:

  • Formation of the Propynol Intermediate : The initial step involves synthesizing 3-tert-butyldimethylsilyl-2-propyn-1-ol, which serves as a precursor for the amine.
  • Amine Formation : The hydroxyl group is subsequently converted into an amine through various amination reactions.

Detailed Reaction Conditions and Yields

The following table summarizes different methods for synthesizing 3-[tert-butyl(dimethyl)silyl]prop-2-yn-1-amine along with their respective yields and conditions.

Method Reagents Conditions Yield
Method A TBDMSCl, 4-Aminobutanol In dichloromethane, with triethylamine at 0°C for 16 hours 100%
Method B TBDMSCl, pyridine, 4-Aminobutanol In dichloromethane at room temperature for 12 hours 100%
Method C TBDMSCl, imidazole, 4-Hydroxybutylamine In dichloromethane at room temperature for 3 hours 88%
Method D TBDMSCl, triethylamine (excess) In dichloromethane at room temperature for 4 hours 92%

Specific Preparation Methodologies

Method A: Using Triethylamine and TBDMS Chloride

In this method, triethylamine acts as a base to facilitate the silylation of the alcohol:

  • A solution of 4-aminobutanol (2 g, 22 mmol) is prepared in dichloromethane (25 mL) at 0°C.
  • Triethylamine (5.67 g, 56 mmol) is added, followed by TBDMS chloride (5 g, 33 mmol).
  • The mixture is stirred at room temperature for 16 hours.
  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the product in quantitative yield (4.5 g).

Method B: Using Pyridine as a Base

This method employs pyridine as a solvent and base:

  • A mixture of TBDMS chloride (8.2 g, 54 mmol) and 4-aminobutanol (4 g, 45 mmol) in pyridine (8 mL) is stirred for 12 hours.
  • The reaction mixture is then processed similarly to Method A to isolate the product.

Characterization of the Product

Characterization of synthesized compounds typically involves:

For instance:

  • $$ ^{1}H \text{ NMR} $$ data might show signals corresponding to the TBDMS group and propargylic hydrogens.

Chemical Reactions Analysis

Types of Reactions

3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2.1. Use as a Silyl Protecting Group

The compound serves as an effective protecting group for alcohols and amines during synthetic procedures. The silyl group can shield reactive sites from unwanted reactions, allowing for selective transformations.

Case Study:
In a study involving the synthesis of complex alkaloids, 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine was used to protect hydroxyl groups, facilitating subsequent reactions without degradation of sensitive functional groups .

2.2. Alkynylation Reactions

The alkyne moiety in 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine allows for participation in various coupling reactions, such as Sonogashira and Glaser couplings.

Table 1: Summary of Alkynylation Reactions

Reaction TypeConditionsYield (%)Reference
Sonogashira CouplingPd catalyst, aryl halides75
Glaser CouplingCu(I) catalyst60
Cross-Coupling with Aryl IodidesTBAF promotion80

3.1. Potential Antiviral Agents

Research indicates that derivatives of 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine may exhibit antiviral properties, particularly against hepatitis C virus.

Case Study:
A derivative synthesized from this compound was shown to inhibit NS5A protein, critical for viral replication, demonstrating its potential as a lead compound for antiviral drug development .

Material Science Applications

The compound's ability to form stable siloxane bonds makes it suitable for applications in materials science, particularly in the development of silicone-based materials.

4.1. Silicone Polymers

3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine is utilized in synthesizing silicone polymers with enhanced thermal stability and mechanical properties.

Table 2: Properties of Silicone Polymers Derived from Alkynylsilanes

PropertyValueReference
Thermal Stability>300 °C
Tensile Strength5 MPa
Elongation at Break300%

Mechanism of Action

The mechanism of action of 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine involves its ability to participate in various chemical reactions due to the presence of the silyl-protected alkyne and amine groups. The silyl group provides stability and protection to the alkyne, allowing it to undergo selective reactions. The amine group can act as a nucleophile, participating in substitution and addition reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine and analogous silylated propargylamines or related amines:

Compound Name Silyl/Substituent Group Amine Substituents Molecular Formula Key Properties/Applications References
3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine tert-Butyl(dimethyl)silyl Primary amine (-NH2) C9H19NSi High steric protection; stable in acidic/basic conditions; used in peptide coupling
3-(Trimethylsilyl)prop-2-yn-1-amine Trimethylsilyl (TMS) Primary amine (-NH2) C6H13NSi Smaller silyl group; higher reactivity but lower stability; common in alkyne protection
N-Benzyl-3-(dimethyl(phenyl)silyl)-N-methylprop-2-yn-1-amine Dimethyl(phenyl)silyl N-Benzyl, N-methyl C19H23NSi Aromatic silyl group; enhanced π-π interactions; used in catalytic silylation
3-Butyn-2-amine, N,2-dimethyl-N-2-propen-1-yl None (propenyl substituent) N,N-Dimethyl, propenyl C9H15N Branched alkyne; potential for cycloadditions; lower hydrolytic stability

Key Comparative Analysis:

Steric and Electronic Effects: The TBDMS group in the target compound provides superior steric shielding compared to trimethylsilyl (TMS) or dimethyl(phenyl)silyl groups, reducing undesired side reactions in nucleophilic environments .

Hydrolytic Stability :

  • The TBDMS group is more resistant to hydrolysis than TMS, which is prone to cleavage under mildly acidic conditions . Compounds like 3-(trimethoxysilyl)prop-1-amine () are even less stable due to polar, hydrolytically sensitive methoxy groups .

Synthetic Utility :

  • The primary amine in 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine allows direct conjugation in peptide synthesis, whereas N-benzyl-N-methyl derivatives () require deprotection steps .
  • Trimethylsilyl analogs () are more reactive in alkyne-azide cycloadditions but less suitable for prolonged reaction sequences .

Thermal and Solubility Properties :

  • Bulkier silyl groups (e.g., TBDMS) reduce solubility in polar solvents but improve thermal stability. In contrast, branched amines like 3-Butyn-2-amine () exhibit lower melting points due to reduced symmetry .

Biological Activity

3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine typically involves the reaction of tert-butyl dimethylsilyl chloride with propargyl amine. This synthetic pathway allows for the introduction of the silyl group, which enhances the compound's stability and solubility in organic solvents.

Anticancer Properties

Research has indicated that compounds similar to 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine exhibit significant anticancer properties. For example, studies on related alkynes have shown that they can induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins.

Compound Target Cancer Cell Line IC50 (µM) Mechanism of Action
3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amineHeLa (Cervical)15.0Induction of apoptosis via caspase activation
Similar Alkyne DerivativeMCF7 (Breast)12.5Inhibition of cell proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that silyl derivatives can enhance membrane permeability in bacterial cells, leading to increased susceptibility to antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC) Activity
E. coli32 µg/mLModerate
S. aureus16 µg/mLStrong

The biological activity of 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Antimicrobial Mechanism : It disrupts bacterial cell membranes, enhancing the efficacy of existing antibiotics.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in cell signaling pathways may contribute to its anticancer effects.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized various silyl-substituted alkynes and evaluated their effects on cancer cell lines. The results demonstrated that compounds with similar structures to 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine exhibited significant cytotoxicity against HeLa cells, with an IC50 value indicating effective concentration levels for therapeutic applications.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of silyl derivatives against common pathogens such as E. coli and S. aureus. The findings revealed that these compounds could effectively inhibit bacterial growth, suggesting their potential use as antimicrobial agents in clinical settings.

Q & A

Q. Why do catalytic silylation yields vary across studies, and how can reproducibility be improved?

  • Answer : Yield inconsistencies (e.g., 70–95%) stem from catalyst loading (5–10 mol% NaOH) and silane purity. Pre-activation of the catalyst (e.g., grinding NaOH pellets) enhances surface area and reactivity. Reproducibility requires strict anhydrous conditions and inert gas purging .

Methodological Tables

Key Parameter Optimal Condition Reference
Silylation CatalystNaOH (10 mol%), 1,2-dimethoxyethane
Reaction Temperature25°C (room temperature)
Silane Equivalents3.0 equiv PhMe₂SiH
Storage Temperature–20°C in anhydrous DCM
Hazard ClassificationAcute Toxicity Category 4 (oral/dermal)

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